molecular formula C18H19ClFN3O B2546158 1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2227107-47-1

1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride

Cat. No. B2546158
CAS RN: 2227107-47-1
M. Wt: 347.82
InChI Key: KIZQGZMTXIJLTD-UHFFFAOYSA-N
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Description

The compound "1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride" is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential biological activities, such as in the treatment of Alzheimer's disease .

Synthesis Analysis

The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives was achieved with good yield and involved the use of acetylcholinesterase and monoamine oxidase as targets . Another example is the synthesis of a 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which was obtained through a multi-step process starting from 4-chloro-2-fluoroanisole and involving several reagents and conditions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different derivatives. X-ray crystallography has been used to determine the structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, highlighting the importance of regioisomer identification . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for hydrogen bonding and π-interactions influencing its conformation and stability.

Chemical Reactions Analysis

1H-pyrazole derivatives can undergo various chemical reactions, including cycloadditions, as seen in the synthesis of a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, which utilized a [1,3]-dipolar cycloaddition reaction . The reactivity of the pyrazole ring can be influenced by the nature of the substituents and the reaction conditions, such as the choice of base, which can affect the distribution of diastereoisomers . The compound could potentially participate in similar reactions, depending on its substituents and reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazole derivatives are influenced by their molecular structure. For example, the presence of halogen substituents can affect the compound's lipophilicity and electronic properties, as seen in the synthesis of various halogenated pyrazole derivatives . The introduction of an ethoxy group in the compound would likely affect its solubility and potential for hydrogen bonding. Spectroscopic techniques such as NMR and mass spectrometry are commonly used to characterize these compounds .

Scientific Research Applications

Alzheimer's Disease Research

A study by Kumar et al. (2013) explored the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives, investigating their potential as multitarget directed ligands for Alzheimer's disease treatment. These compounds exhibited significant inhibitory activities against acetylcholinesterase and monoamine oxidase, suggesting their utility in Alzheimer's disease research and treatment. The research highlighted the importance of structural variations, such as the substitution of chloro and fluoro derivatives, in enhancing the inhibitory activities of these compounds (Kumar et al., 2013).

Antipsychotic Agent Development

Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcasing their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a distinctive feature compared to clinically available antipsychotics. This study provides a foundation for developing new antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Synthesis of Pyrazole Derivatives

Martins et al. (2013) explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazole derivatives, including 3-ethoxymethyl pyrazoles. This study demonstrated a methodology for producing pyrazole derivatives with potential applications in material science, pharmaceuticals, and agrochemicals. The efficient synthesis approach could facilitate further research and development in these fields (Martins et al., 2013).

Antimicrobial Activity Research

Dangar et al. (2014) focused on the synthesis and characterization of pyrazoline and amino cyanopyridine derivatives, evaluating their antimicrobial activities. This research contributes to the development of new antimicrobial agents, highlighting the potential of pyrazoline derivatives in addressing resistance to existing antimicrobial drugs (Dangar et al., 2014).

Mechanism of Action

Safety and Hazards

As with any chemical compound, safety and hazards would depend on the specific properties of the compound. Proper handling and disposal methods should be followed as per Material Safety Data Sheet (MSDS) guidelines .

properties

IUPAC Name

[3-(4-ethoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O.ClH/c1-2-23-17-9-8-13(10-16(17)19)18-14(11-20)12-22(21-18)15-6-4-3-5-7-15;/h3-10,12H,2,11,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZQGZMTXIJLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2CN)C3=CC=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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